molecular formula C21H14FN3O2S B12146552 (2Z)-6-(4-fluorobenzyl)-2-[(2E)-3-phenylprop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(4-fluorobenzyl)-2-[(2E)-3-phenylprop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12146552
M. Wt: 391.4 g/mol
InChI Key: WFEVBVZZZXMEAH-DFBITEFZSA-N
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Description

The compound you’ve described is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:

    IUPAC Name: (2Z)-6-(4-fluorobenzyl)-2-[(2E)-3-phenylprop-2-en-1-ylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

    Molecular Formula: CHFNOS

This compound belongs to the thiazolo-triazine family, characterized by its fused ring system containing both a thiazole and a triazine ring. Thiazolo-triazines have diverse applications due to their unique structural features.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Isolation and Purification:

Industrial Production::
  • Industrial-scale production methods may involve continuous flow processes or batch reactions. Optimization for yield, purity, and cost-effectiveness is essential.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including

    Common Reagents and Conditions:

    Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for novel heterocyclic compounds.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

    Medicine: Screening for drug candidates.

    Industry: Potential applications in materials science (e.g., organic semiconductors).

Mechanism of Action

  • The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Similar Compounds:

: Example reference. : Another reference. : Yet another reference.

Properties

Molecular Formula

C21H14FN3O2S

Molecular Weight

391.4 g/mol

IUPAC Name

(2Z)-6-[(4-fluorophenyl)methyl]-2-[(E)-3-phenylprop-2-enylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C21H14FN3O2S/c22-16-11-9-15(10-12-16)13-17-19(26)23-21-25(24-17)20(27)18(28-21)8-4-7-14-5-2-1-3-6-14/h1-12H,13H2/b7-4+,18-8-

InChI Key

WFEVBVZZZXMEAH-DFBITEFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2

Origin of Product

United States

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